1-[(2-Fluorophenyl)acetyl]piperidine: Chemical Properties, Synthesis, and Pharmacological Utility
1-[(2-Fluorophenyl)acetyl]piperidine: Chemical Properties, Synthesis, and Pharmacological Utility
Executive Summary
1-[(2-fluorophenyl)acetyl]piperidine (CAS 950237-01-1)[1] is a fluorinated arylacetamide derivative characterized by a piperidine ring conjugated to a 2-fluorophenylacetyl moiety. In contemporary medicinal chemistry, the phenylacetylpiperidine scaffold has emerged as a privileged structure, demonstrating exceptional utility in the development of soluble epoxide hydrolase (sEH) inhibitors[2], transglutaminase 2 (TGase 2) inhibitors[3], and novel CNS-active agents. This technical whitepaper provides an in-depth analysis of its physicochemical properties, synthetic methodologies, and pharmacological applications, designed for drug development professionals.
Physicochemical Profiling
The strategic placement of a fluorine atom at the ortho position of the phenyl ring is not merely structural; it significantly modulates the molecule's lipophilicity, metabolic stability, and conformational preferences compared to its unfluorinated analogs. The strong electronegativity of fluorine alters the electron density of the adjacent amide bond, impacting its rotational barrier and target-binding kinetics.
Table 1: Key Physicochemical and Structural Properties
| Property | Value | Causality / Significance |
| CAS Registry Number | 950237-01-1[1] | Unique identifier for database indexing and regulatory tracking. |
| Molecular Formula | C13H16FNO[1] | Defines stoichiometry and exact mass for mass spectrometry. |
| Molecular Weight | 221.27 g/mol [1] | Optimal for Lipinski's Rule of 5 compliance (high oral bioavailability). |
| Density (Predicted) | 1.142 ± 0.06 g/cm³[4] | Influenced by the dense spatial packing of the fluorine atom. |
| Boiling Point (Predicted) | 364.5 ± 25.0 °C[4] | High BP indicative of strong intermolecular dipole-dipole interactions. |
| pKa (Predicted) | -0.66 ± 0.20[4] | Non-basic amide nitrogen; remains neutral at physiological pH. |
Synthetic Methodology and Reaction Kinetics
The synthesis of 1-[(2-fluorophenyl)acetyl]piperidine is classically achieved via a bimolecular nucleophilic substitution (acyl transfer) between 2-fluorophenylacetic acid and piperidine[5]. The choice of coupling reagent is critical to optimize yield, prevent racemization (in chiral derivatives), and minimize side reactions.
Standard Amide Coupling Protocol (CDI-Mediated)
1,1'-Carbonyldiimidazole (CDI) is the preferred coupling agent for this transformation[5]. The causality behind this choice lies in its mild reaction conditions and the generation of volatile or water-soluble byproducts (CO2 and imidazole), which establishes a self-validating, highly efficient purification system.
Step-by-Step Protocol:
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Activation: Dissolve 1.0 equivalent of 2-fluorophenylacetic acid in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere. Add 1.2 equivalents of CDI portion-wise at room temperature[5].
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Intermediate Formation: Stir the mixture for 1-2 hours. The cessation of CO2 gas evolution serves as a visual, self-validating indicator that the reactive acylimidazole intermediate has quantitatively formed.
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Amination: Introduce 1.1 equivalents of piperidine dropwise[5]. The nucleophilic secondary amine attacks the activated carbonyl carbon.
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Reaction Monitoring: Stir for 4-6 hours at room temperature. Monitor completion via Thin Layer Chromatography (TLC) (Ethyl Acetate:Hexane 1:1) or GC-MS to ensure total consumption of the starting acid[5].
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Aqueous Workup: Quench the reaction with 10% aqueous NaOH (100 mL)[5]. This step is crucial as it hydrolyzes any unreacted acylimidazole back to the water-soluble carboxylic acid, separating it from the highly lipophilic product. Extract the aqueous layer with ethyl acetate (3x).
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Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
CDI-mediated synthetic workflow for 1-[(2-fluorophenyl)acetyl]piperidine.
Analytical Characterization (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) of phenylacetylpiperidines reveals highly predictable fragmentation patterns[5]. Upon ionization, the molecular ion (m/z 221) undergoes α-cleavage at the amide bond. The loss of the piperidine radical generates a highly stabilized 2-fluorophenylacetyl cation (m/z 137). Subsequent loss of carbon monoxide (CO) yields the 2-fluorobenzyl cation (m/z 109). Monitoring these specific fragment ions (m/z 137, 109) provides a robust, self-validating method for confirming the structural integrity of the synthesized batch[5].
Pharmacological Utility and Target Engagement
The phenylacetylpiperidine scaffold is not merely a passive structural linker; it actively engages with hydrophobic pockets in various enzymatic targets, making it a highly sought-after chemotype in modern drug discovery.
Soluble Epoxide Hydrolase (sEH) Inhibition
Recent advancements in medicinal chemistry have identified phenylacylpiperidines as highly potent, next-generation inhibitors of soluble epoxide hydrolase (sEH)[2]. sEH is a critical enzyme that degrades endogenous, anti-inflammatory epoxyeicosatrienoic acids (EETs) into less active, pro-inflammatory dihydroxyeicosatrienoic acids (DHETs)[2].
By incorporating the piperidine ring, these compounds achieve superior metabolic stability and optimal pharmacokinetics compared to traditional urea-based inhibitors (e.g., TPPU)[2]. The piperidine moiety projects deeply into the hydrophobic channel of the sEH active site. Concurrently, the fluorophenyl group provides enhanced binding affinity through halogen bonding and steric occlusion, preventing rapid enzymatic degradation[2]. Inhibition of sEH stabilizes EET levels, promoting potent anti-inflammatory and analgesic effects[2].
Mechanism of action of phenylacetylpiperidine-based sEH inhibitors in inflammatory pathways.
Transglutaminase 2 (TGase 2) Inhibition
Beyond sEH, fluorophenylacetyl derivatives are utilized in the synthesis of irreversible inhibitors for Transglutaminase 2 (TGase 2), an enzyme implicated in fibrotic and neoplastic diseases[3]. Structure-activity relationship (SAR) studies demonstrate that the 2-fluorophenylacetyl moiety is exceptionally well-tolerated in the binding pockets of TGase 2, often yielding higher potency than its 3-fluoro or 4-fluoro counterparts[3]. This causality is driven by a specific conformational locking mechanism induced by the ortho-fluorine's steric bulk, which perfectly aligns the inhibitor within the enzyme's active site[3].
Conclusion
1-[(2-fluorophenyl)acetyl]piperidine represents a highly versatile and chemically robust building block. Its unique combination of a lipophilic piperidine core and an electronically tuned fluorophenyl ring makes it an ideal candidate for scaffold hopping strategies, particularly in the development of next-generation sEH inhibitors and targeted covalent inhibitors for complex pathologies.
References
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Title: Discovery of Phenylacylpiperidine as Novel sEH Inhibitors through Scaffold Hopping of Natural Stilbene Source: Journal of Medicinal Chemistry (American Chemical Society) URL: [Link]
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Title: Nε-Acryloyllysine Piperazides as Irreversible Inhibitors of Transglutaminase 2: Synthesis, Structure–Activity Relationships, and Pharmacokinetic Profiling Source: Journal of Medicinal Chemistry (American Chemical Society) URL: [Link]
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Title: Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides Source: iMedPub Journals URL: [Link]
